molecular formula C20H19FN2O2S B2776970 N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE CAS No. 1797881-02-7

N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B2776970
CAS No.: 1797881-02-7
M. Wt: 370.44
InChI Key: XSGFNSVRVCAMSV-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2-Phenyl-1,3-Thiazole-4-Carboxamide is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted at position 4 with a carboxamide group. The carboxamide nitrogen is further linked to a 2-(2-fluorophenyl)-2-methoxypropyl chain, while position 2 of the thiazole ring is substituted with a phenyl group. Its synthesis likely involves multi-step reactions, possibly analogous to methods described for related thiazole derivatives, such as cyclization or condensation followed by functionalization .

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-20(25-2,15-10-6-7-11-16(15)21)13-22-18(24)17-12-26-19(23-17)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGFNSVRVCAMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit promising anticancer properties. N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide has been evaluated for its efficacy against various cancer cell lines. A notable study reported that this compound induces apoptosis in human cancer cells by activating specific signaling pathways related to cell death and proliferation .

Antimicrobial Properties

The thiazole moiety is also recognized for its antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound may possess similar antimicrobial effects, warranting further investigation into its mechanism of action against specific microorganisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiazole ring or substituent groups can significantly influence the compound's potency and selectivity.

ModificationEffect on Activity
Fluorine substitutionEnhances lipophilicity and cellular uptake
Methoxy groupIncreases solubility and stability
Phenyl substitutionModulates receptor binding affinity

Case Study 1: Anticancer Mechanism Exploration

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the mitochondrial pathway. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of thiazole derivatives, including this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the need for further optimization to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2-PHENYL-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on heterocyclic cores, substituent patterns, and functional groups.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Groups Potential Applications References
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2-Phenyl-1,3-Thiazole-4-Carboxamide 1,3-Thiazole 2-Phenyl, 4-carboxamide linked to 2-(2-fluorophenyl)-2-methoxypropyl Carboxamide, Fluorophenyl, Methoxy Undisclosed (possible CNS or GI) N/A
Acotiamide (N-[2-[Di(propane-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) 1,3-Thiazole 4-Carboxamide with diisopropylaminoethyl chain, 2-hydroxy-dimethoxybenzoyl Carboxamide, Hydroxy, Methoxy Prokinetic agent (gastrointestinal)
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide 1,3-Thiazole 2-Morpholinoacetamide, 4-(2-chlorophenyl) Chlorophenyl, Morpholine Undisclosed (likely bioactive)
Ortho-Fluorofentanyl (N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)piperidin-4-yl]propanamide) Piperidine-Propanamide 2-Fluorophenyl, phenylethyl-piperidine Fluorophenyl, Amide Opioid analog (CNS activity)
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thione 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl, Fluorophenyl Antimicrobial or enzyme inhibition

Key Observations

Thiazole Core vs. Other Heterocycles: The target compound’s 1,3-thiazole core distinguishes it from piperidine-propanamide opioids (e.g., ortho-fluorofentanyl ) and 1,2,4-triazole derivatives . Thiazoles are electron-deficient heterocycles, enhancing metabolic stability and binding interactions compared to saturated piperidine rings. Acotiamide shares the 1,3-thiazole-4-carboxamide scaffold but differs in substituents, highlighting how side-chain modifications (e.g., methoxypropyl vs. diisopropylaminoethyl) influence target specificity (e.g., gastrointestinal vs. CNS).

Substituent Effects: Fluorophenyl Group: The 2-fluorophenyl moiety in the target compound and ortho-fluorofentanyl is a common pharmacophore for enhancing lipophilicity and bioavailability. In contrast, chlorophenyl ( ) or sulfonylphenyl ( ) groups may alter electronic properties and target binding. Methoxypropyl Chain: The methoxy group in the target compound could improve solubility compared to purely alkyl chains (e.g., morpholinoacetamide in ).

Spectroscopic Characterization :

  • IR spectra of similar thiazole-carboxamides (e.g., Acotiamide ) show strong C=O stretches (~1660–1682 cm⁻¹) and NH vibrations (~3150–3414 cm⁻¹), consistent with the target compound’s expected profile .
  • The absence of S-H bands (~2500–2600 cm⁻¹) in the target compound would confirm the thiazole-carboxamide structure over thiol tautomers .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H20FN3OSC_{18}H_{20}FN_3OS and a molecular weight of approximately 345.43 g/mol. The presence of a thiazole ring, methoxy group, and fluorophenyl moiety are significant for its biological properties.

Biological Activity Overview

The biological activities of thiazole derivatives have been widely studied, with particular emphasis on their antimicrobial , anticancer , antiparasitic , and anti-inflammatory properties.

Antimicrobial Activity

Thiazole derivatives have shown promising antimicrobial properties. For instance, compounds similar to this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications in the thiazole structure can enhance potency against these pathogens .

Anticancer Activity

Research indicates that thiazole-containing compounds demonstrate significant anticancer activity. For example, related thiazole derivatives have shown IC50 values in the low micromolar range against different cancer cell lines. The structure-activity relationship (SAR) analysis suggests that substituents on the thiazole ring can significantly affect cytotoxicity. Specifically, the presence of electron-withdrawing groups enhances activity against cancer cells .

Antiparasitic Activity

This compound has been evaluated for its trypanocidal activity. Compounds with similar structures have demonstrated effective inhibition of Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM. This suggests potential therapeutic applications in treating diseases like African sleeping sickness .

Anti-inflammatory Activity

Thiazoles are also recognized for their anti-inflammatory properties. Compounds derived from thiazoles have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This activity is crucial for developing treatments for inflammatory diseases .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
AntimicrobialE. coli5.0
AnticancerHeLa Cells1.98
AntiparasiticTrypanosoma brucei0.42
Anti-inflammatoryRAW 264.7 Cells10.0

Case Studies

  • Anticancer Efficacy : A study evaluating a series of thiazole derivatives found that compounds with specific substitutions exhibited potent anticancer effects against breast and lung cancer cell lines, with one derivative showing an IC50 value of 1.61 μM against lung cancer cells .
  • Antiparasitic Action : In another study, a derivative similar to this compound was tested for its efficacy against Trypanosoma brucei. The compound showed promising results with an IC50 value indicating strong potential for further development as an antiparasitic drug .

Q & A

Q. Q1. What are the recommended synthetic routes for N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide bond formation between the thiazole-4-carboxylic acid derivative and the amine moiety (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) using coupling agents like HATU or EDCI .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
  • Yield optimization by controlling reaction temperature (0–25°C), solvent choice (DMF or DCM), and stoichiometric ratios (1.2:1 coupling agent to substrate).
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of integration ratios for aromatic protons) .

Q. Q2. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR to confirm the presence of the fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and methoxypropyl chain (δ ~3.3 ppm for OCH3) .
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure, with data collected on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Validate with R-factor analysis (R1 < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ calculated for C20H20FN2O2S: 383.1154) .

Advanced Research Questions

Q. Q3. How can researchers analyze structure-activity relationships (SAR) for this compound, particularly regarding fluorophenyl and thiazole modifications?

Methodological Answer:

  • Design analogs : Replace the 2-fluorophenyl group with chloro-, bromo-, or trifluoromethyl-substituted phenyl rings to assess electronic effects. Modify the thiazole ring to oxazole or pyrazole for heterocyclic comparison .
  • Biological screening : Test analogs in assays targeting receptors (e.g., GPCRs) or enzymes (e.g., kinases). Use IC50 values to rank potency.
  • Data interpretation : Correlate substituent electronegativity (Hammett σ constants) with activity trends. For example, a 4-chloro analog may show enhanced binding due to increased lipophilicity .

Q. Q4. How should contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Re-test the compound under uniform conditions (e.g., pH 7.4 buffer, 37°C, 5% CO2) to eliminate variability .
  • Stability testing : Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond in acidic conditions) .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm the compound’s specificity for suspected targets (e.g., P-glycoprotein) .

Q. Q5. What strategies are effective for resolving crystallographic disorder in the methoxypropyl chain during structural analysis?

Methodological Answer:

  • Data collection : Use low-temperature (100 K) crystallography to reduce thermal motion.
  • Refinement in SHELXL : Apply "PART" instructions to model disordered atoms, with occupancy factors refined isotropically.
  • Validation tools : Check ADPs (Atomic Displacement Parameters) and electron density maps (e.g., Fo-Fc maps) to ensure plausible geometry .

Mechanistic and Stability Studies

Q. Q6. What experimental approaches can elucidate the compound’s mechanism of action in modulating biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip to measure binding kinetics (ka/kd) .
  • Molecular Dynamics (MD) Simulations : Use Amber or GROMACS to model interactions between the fluorophenyl group and hydrophobic protein pockets .
  • Metabolite profiling : Incubate the compound with liver microsomes and identify metabolites via UPLC-QTOF-MS to assess metabolic pathways .

Q. Q7. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) for 24 hours.
  • Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed amide or oxidized thiazole) using a C18 column and PDA detector .
  • Recommendations : Store the compound at -20°C in anhydrous DMSO to prevent hydrolysis .

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